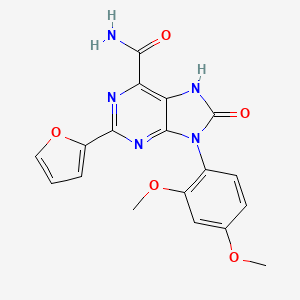

9-(2,4-dimethoxyphenyl)-2-(furan-2-yl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Description

This compound belongs to the 8-oxo-7H-purine-6-carboxamide family, characterized by a purine core modified with a carboxamide group at position 6, an oxo group at position 8, and aryl/heteroaryl substituents at positions 2 and 9. The 2,4-dimethoxyphenyl group at position 9 and the furan-2-yl moiety at position 2 distinguish it structurally from related derivatives. These substituents influence electronic properties, solubility, and biological interactions.

Properties

IUPAC Name |

9-(2,4-dimethoxyphenyl)-2-(furan-2-yl)-8-oxo-7H-purine-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N5O5/c1-26-9-5-6-10(12(8-9)27-2)23-17-14(21-18(23)25)13(15(19)24)20-16(22-17)11-4-3-7-28-11/h3-8H,1-2H3,(H2,19,24)(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZDSQMBLOPSIQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=CO4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 9-(2,4-dimethoxyphenyl)-2-(furan-2-yl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a member of the purine derivatives family, known for its diverse biological activities. This article aims to provide an in-depth analysis of its biological activity, including anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 396.4 g/mol. Its structure features a purine ring system substituted with a 2,4-dimethoxyphenyl group and a furan moiety, which contribute to its biological properties.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines:

The compound exhibits a dose-dependent inhibition of cell proliferation, indicating its potential as an anticancer agent.

The mechanism by which this compound exerts its anticancer effects involves several pathways:

- Inhibition of Tubulin Polymerization : Similar compounds have been shown to bind to the colchicine site on β-tubulin, disrupting microtubule dynamics and leading to cell cycle arrest in the G2/M phase .

- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, as evidenced by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins in treated cells .

- Targeting Specific Kinases : Research indicates that it may inhibit key signaling pathways involved in cancer progression, such as the EGFR/AKT pathway .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications on the phenyl and furan rings significantly influence the biological activity:

- Dimethoxy Substitution : The presence of methoxy groups enhances lipophilicity and cellular uptake, contributing to increased potency against cancer cell lines.

- Furan Moiety : The inclusion of furan is crucial for maintaining biological activity, likely due to its ability to participate in π-stacking interactions with target proteins.

Case Study 1: In Vivo Efficacy

In a recent study involving xenograft models, administration of the compound at doses of 30 mg/kg resulted in significant tumor regression compared to control groups. Histological analysis showed reduced mitotic figures and increased apoptosis in treated tumors .

Case Study 2: Combination Therapy

Combination studies with standard chemotherapeutics (e.g., doxorubicin) indicated that this compound could enhance efficacy while reducing side effects. The combination treatment led to lower IC50 values compared to either agent alone .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogues and their substituent differences are summarized below:

Q & A

Q. What are the key synthetic pathways for synthesizing 9-(2,4-dimethoxyphenyl)-2-(furan-2-yl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization and functional group modifications. For example, purine derivatives often require coupling reactions under nitrogen atmospheres, as seen in iodination steps using reagents like N-iodosuccinimide (NIS) in dimethylformamide (DMF) . Yield optimization can be achieved by varying solvent systems (e.g., acetonitrile/water gradients for purification ), adjusting stoichiometric ratios of intermediates, and controlling reaction temperatures. Parallel monitoring via LCMS (e.g., m/z 658 [M+H]+ detection ) ensures intermediate stability and guides iterative adjustments.

Q. How should structural elucidation be performed to confirm the compound’s regiochemistry and substituent orientation?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Analyze coupling constants and nuclear Overhauser effects (NOE) to resolve spatial arrangements of the 2,4-dimethoxyphenyl and furan groups.

- IR Spectroscopy : Identify carbonyl stretches (e.g., 8-oxo group at ~1700 cm⁻¹) and carboxamide N-H bonds .

- Elemental Analysis : Validate empirical formulas, particularly for nitrogen and oxygen content, to confirm functional group integrity . Cross-reference with X-ray crystallography if crystalline derivatives are obtainable.

Q. What preliminary biological assays are suitable for screening this compound’s activity?

- Methodological Answer : Prioritize target-specific assays based on structural analogs. For instance, furan-containing derivatives (e.g., 5-[(2,4-dichlorophenoxy)methyl]furan-2-carboxylic acid) are often screened for antimicrobial or anti-inflammatory activity via in vitro enzyme inhibition (e.g., COX-2) or bacterial growth assays . Use dose-response curves (IC₅₀/EC₅₀) and negative controls (e.g., DMSO vehicle) to validate results.

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data between computational predictions and experimental observations?

- Methodological Answer : Re-evaluate computational models (e.g., COSMO-RS or Hansen solubility parameters) by incorporating solvent-solute interactions specific to polar aprotic solvents (e.g., DMF ). Experimentally, perform phase-solubility studies across pH gradients (1–14) and temperatures (25–60°C) to identify thermodynamic vs. kinetic solubility limitations. Use HPLC-PDA to detect degradation products that may skew measurements .

Q. What strategies optimize regioselectivity in substitution reactions involving the purine core?

- Methodological Answer : Employ directing groups or transient protection (e.g., acetyl ) to steer electrophilic attacks. For example, the 2-position of purines is often more reactive; blocking it with a morpholine or benzothiazole group (as seen in spirocyclic analogs ) can redirect reactivity to the 6- or 8-positions. Monitor reaction progress via TLC or inline UV spectroscopy to capture kinetic intermediates.

Q. How can computational modeling predict metabolic stability or toxicity of this compound?

- Methodological Answer : Use in silico tools like ADMET Predictor or SwissADME to estimate metabolic sites (e.g., demethylation of methoxy groups ). Dock the compound into cytochrome P450 isoforms (CYP3A4, CYP2D6) using AutoDock Vina. Validate predictions with in vitro microsomal assays (e.g., human liver microsomes + NADPH cofactor) and LC-HRMS metabolite identification .

Q. What experimental designs address discrepancies in biological activity between cell-free and cell-based assays?

- Methodological Answer : Investigate membrane permeability via PAMPA assays or Caco-2 cell monolayers . If cell-based activity is lower than cell-free, consider efflux pumps (e.g., P-gp inhibition with verapamil) or intracellular esterase activation. Use fluorescent probes (e.g., coumarin-tagged analogs) to track cellular uptake via confocal microscopy .

Methodological Frameworks

Q. How should researchers design a study linking this compound’s mechanism to a theoretical framework (e.g., kinase inhibition)?

- Methodological Answer : Align hypotheses with established pathways (e.g., purines as kinase ATP-binding site competitors ). Use kinase profiling panels (e.g., Eurofins KinaseProfiler) to identify targets. For data interpretation, apply statistical rigor (e.g., Benjamini-Hochberg correction for false discovery rates) and cross-validate with siRNA knockdown or CRISPR-edited cell lines .

Q. What protocols ensure reproducibility in synthesizing and testing this compound across labs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.